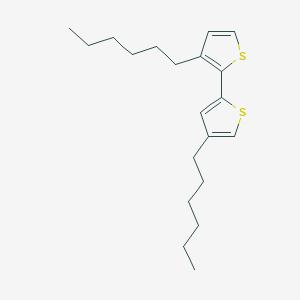

3,4'-Dihexyl-2,2'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMKAFKIYUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463167 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-93-1 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4'-Dihexyl-2,2'-bithiophene chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4'-Dihexyl-2,2'-bithiophene, a key organic semiconductor material. Aimed at researchers, scientists, and professionals in drug development and organic electronics, this document consolidates available data on its synthesis, characterization, and fundamental properties.

Chemical Structure and Identification

This compound is an asymmetrically substituted bithiophene molecule. The structure consists of two thiophene rings linked at the 2 and 2' positions, with hexyl groups attached to the 3 and 4' positions. This specific substitution pattern influences its electronic and physical properties, making it a subject of interest in materials science.

// Nodes for the bithiophene core C1 [label="C"]; C2 [label="C"]; S1 [label="S"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S2 [label="S"]; C7 [label="C"]; C8 [label="C"];

// Nodes for the hexyl groups Hex1_C1 [label="CH2"]; Hex1_C2 [label="CH2"]; Hex1_C3 [label="CH2"]; Hex1_C4 [label="CH2"]; Hex1_C5 [label="CH2"]; Hex1_C6 [label="CH3"];

Hex2_C1 [label="CH2"]; Hex2_C2 [label="CH2"]; Hex2_C3 [label="CH2"]; Hex2_C4 [label="CH2"]; Hex2_C5 [label="CH2"]; Hex2_C6 [label="CH3"];

// Edges for the first thiophene ring C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1;

// Edges for the second thiophene ring C5 -- C6; C6 -- S2; S2 -- C7; C7 -- C8; C8 -- C5;

// Edge connecting the two thiophene rings C1 -- C5;

// Edges for the first hexyl group (at position 3) C2 -- Hex1_C1; Hex1_C1 -- Hex1_C2; Hex1_C2 -- Hex1_C3; Hex1_C3 -- Hex1_C4; Hex1_C4 -- Hex1_C5; Hex1_C5 -- Hex1_C6;

// Edges for the second hexyl group (at position 4') C7 -- Hex2_C1; Hex2_C1 -- Hex2_C2; Hex2_C2 -- Hex2_C3; Hex2_C3 -- Hex2_C4; Hex2_C4 -- Hex2_C5; Hex2_C5 -- Hex2_C6;

// Add labels for positions pos3 [label="3", pos="1.5,0.5!"]; pos4prime [label="4'", pos="-1.5,0.5!"];

} end_dot Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-hexyl-2-(4-hexylthiophen-2-yl)thiophene[1] |

| CAS Number | 135926-93-1[2] |

| Molecular Formula | C20H30S2[1][2] |

| Molecular Weight | 334.58 g/mol [2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The hexyl chains contribute to its solubility in common organic solvents, which is advantageous for solution-based processing of organic electronic devices.[2]

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 165 °C at 0.02 mmHg[2] |

| Density | 1.009 g/cm³[2] |

| Refractive Index | 1.5510-1.5550[2] |

| Appearance | Data not available |

| Solubility | Soluble in organic solvents[2] |

Synthesis and Characterization

Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, for the isomeric 3,3'-Dihexyl-2,2'-bithiophene, characteristic signals for the hexyl chains and thiophene protons are observed. It is expected that the ¹H NMR spectrum of the 3,4'-isomer would show complex multiplets for the aromatic protons due to the asymmetric substitution, and a series of multiplets for the aliphatic protons of the two distinct hexyl chains.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in chloroform exhibits an absorption maximum (λmax) at 297 nm.[3] This absorption is attributed to the π-π* electronic transition within the conjugated bithiophene core. Further details on the molar extinction coefficient and a full spectrum are not provided in the available literature.

Photoluminescence Spectroscopy: Detailed photoluminescence data, including emission spectra and quantum yields, for this compound are not found in the surveyed literature. The photophysical properties of bithiophenes are known to be influenced by the substitution pattern and the planarity of the thiophene rings.

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for its application in organic electronics. While experimental values for this specific isomer are not available, computational studies on similar asymmetrically substituted bithiophenes suggest that the positions of the alkyl chains can influence the electronic structure and energy levels. These properties are critical in determining the efficiency of charge injection and transport in devices.

Applications

This compound is a promising material for various applications in organic electronics.[2] Its solubility allows for the use of cost-effective solution-based fabrication techniques.

-

Organic Field-Effect Transistors (OFETs): The bithiophene core provides a conjugated pathway for charge transport, making it suitable as the active semiconductor layer in OFETs.[2]

-

Organic Photovoltaics (OPVs): It can be utilized as an electron-donating material in the active layer of bulk heterojunction solar cells.[2]

Conclusion

This compound is a molecule of significant interest in the field of organic electronics due to its asymmetric structure and the potential for tunable optoelectronic properties. While basic chemical and physical data are available, a comprehensive understanding of this material is hampered by the lack of detailed, publicly accessible experimental protocols for its synthesis and in-depth characterization data, including specific NMR, full UV-Vis and photoluminescence spectra, and experimental HOMO/LUMO energy levels. Further research and publication of this data are necessary to fully unlock the potential of this and similar asymmetrically substituted bithiophene derivatives for advanced electronic applications.

References

Synthesis of 3,4'-Dihexyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 3,4'-Dihexyl-2,2'-bithiophene, a key organic semiconductor material utilized in the development of advanced electronic devices. This document provides a comprehensive overview of the most prevalent synthetic strategies, including detailed experimental protocols and comparative data to assist researchers in the selection and implementation of the most suitable methodology for their specific applications.

Introduction

This compound is a substituted bithiophene derivative with hexyl chains at the 3 and 4' positions of the bithiophene core.[1] This molecular structure imparts desirable electronic properties and enhances solubility in organic solvents, making it a valuable component in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.[1] The synthesis of asymmetrically substituted bithiophenes like this compound typically relies on cross-coupling reactions, which allow for the precise and controlled formation of the C-C bond between the two thiophene rings. The most common and effective methods for this purpose are palladium-catalyzed cross-coupling reactions such as the Stille, Suzuki, and Kumada-Corriu-Tamao reactions.[2][3]

Core Synthesis Routes

The synthesis of this compound is most effectively achieved through a convergent strategy involving the coupling of two functionalized thiophene monomers. The general approach involves the preparation of a 3-hexylthiophene derivative and a 4-hexylthiophene derivative, each bearing a reactive group (e.g., a halogen and an organometallic moiety) that can participate in a cross-coupling reaction.

A plausible and efficient synthetic pathway is the Stille coupling between 2-bromo-4-hexylthiophene and 3-hexyl-2-(tributylstannyl)thiophene. Alternatively, a Suzuki coupling can be employed, which involves the reaction of 2-bromo-4-hexylthiophene with a 3-hexyl-2-thiopheneboronic acid or its pinacol ester. Another viable route is the Kumada-Corriu-Tamao coupling, which utilizes a Grignard reagent.

Below are detailed representations of these primary synthetic pathways.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Precursors

1. Synthesis of 2-Bromo-4-hexylthiophene

A straightforward method for the synthesis of 2-bromo-4-alkylthiophenes involves the regioselective lithiation of 3-alkylthiophenes followed by bromination.[4]

-

Materials: 3-Hexylthiophene, n-Butyllithium (n-BuLi), Bromine (Br₂), Diethyl ether (anhydrous).

-

Procedure:

-

Dissolve 3-hexylthiophene (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Add a solution of bromine (1.1 equivalents) in diethyl ether dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-hexylthiophene.

-

2. Synthesis of 3-Hexyl-2-(tributylstannyl)thiophene (for Stille Coupling)

-

Materials: 3-Hexylthiophene, n-Butyllithium (n-BuLi), Tributyltin chloride (Bu₃SnCl), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve 3-hexylthiophene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.

-

Add tributyltin chloride (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts, then with brine, and dry over anhydrous sodium sulfate.[5]

-

Purify by vacuum distillation or column chromatography to obtain 3-hexyl-2-(tributylstannyl)thiophene.

-

3. Synthesis of 3-Hexyl-2-thiopheneboronic acid pinacol ester (for Suzuki Coupling)

-

Materials: 3-Hexylthiophene, n-Butyllithium (n-BuLi), Triisopropyl borate (B(O-iPr)₃), Pinacol, Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Follow the same lithiation procedure as for the stannane synthesis (steps 1 and 2).

-

Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C and stir for 2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Add pinacol (1.5 equivalents) and stir for 1 hour.

-

Quench with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield the boronic ester.

-

Cross-Coupling Reactions

1. Stille Coupling Protocol

The Stille reaction is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups.[2]

-

Materials: 2-Bromo-4-hexylthiophene, 3-Hexyl-2-(tributylstannyl)thiophene, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃), Anhydrous toluene or DMF.[5][6]

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromo-4-hexylthiophene (1 equivalent), 3-hexyl-2-(tributylstannyl)thiophene (1.1 equivalents), and the palladium catalyst (2-5 mol%).[5]

-

Add anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours.[7]

-

Monitor the reaction progress by TLC or GC-MS.[5]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[5]

-

Filter through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel.

-

2. Suzuki Coupling Protocol

The Suzuki coupling offers an alternative with the advantage of using less toxic organoboron reagents.[8]

-

Materials: 2-Bromo-4-hexylthiophene, 3-Hexyl-2-thiopheneboronic acid pinacol ester, Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), Solvent system (e.g., Toluene/Water, Dioxane/Water).[8][9]

-

Procedure:

-

To a reaction vessel, add 2-bromo-4-hexylthiophene (1 equivalent), 3-hexyl-2-thiopheneboronic acid pinacol ester (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).[10]

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[10]

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

-

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions, based on literature for similar compounds.

| Reaction Type | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Stille Coupling | Pd(PPh₃)₄ (2-5) | - | Toluene or DMF | 90-110 | 12-24 | 70-90 |

| Suzuki Coupling | Pd(dppf)Cl₂ (2-5) | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 80-100 | 12-24 | 75-95 |

Note: Yields are estimates and can vary depending on the specific reaction conditions and purity of reagents.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via a cross-coupling reaction.

Conclusion

The synthesis of this compound is reliably achieved through palladium-catalyzed cross-coupling reactions. Both the Stille and Suzuki coupling methods offer high yields and selectivity. The choice between these routes may depend on factors such as the availability of starting materials, tolerance to functional groups, and concerns regarding the toxicity of organotin reagents in the case of the Stille coupling. The detailed protocols and comparative data provided in this guide are intended to facilitate the successful synthesis and further investigation of this important organic electronic material.

References

- 1. lookchem.com [lookchem.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Uncharted Territory: The Elusive Characterization of C20H30S2

Despite a comprehensive search of chemical databases and scientific literature, a specific, well-characterized compound with the molecular formula C20H30S2 remains elusive. This technical overview addresses the current landscape of information, or lack thereof, for this particular molecular formula and explores plausible structural classes where such a compound might exist, providing a roadmap for future research and discovery.

While no definitive compound with the formula C20H30S2 has been identified, the elemental composition suggests a diterpenoid-like structure incorporating two sulfur atoms. Diterpenes, a class of organic compounds with a C20 skeleton, are known for their vast structural diversity and significant biological activities. The incorporation of sulfur could occur in various forms, such as thiols, sulfides, disulfides, or as part of heterocyclic rings, further expanding the potential structural landscape.

Potential Structural Classes and Future Directions

Based on the molecular formula, several classes of organic sulfur compounds, particularly those derived from natural products, warrant investigation.

Diterpenoid Thiols and Disulfides

Diterpenoids, such as those from the labdane and abietane families, are plausible scaffolds for a C20H30S2 molecule. These compounds are biosynthesized from geranylgeranyl pyrophosphate and are characterized by their diverse and often complex polycyclic structures. The introduction of two sulfur atoms could occur through various biosynthetic or synthetic pathways, leading to dithiolated or disulfide-containing diterpenoids.

Future research in this area would involve:

-

Targeted Synthesis: The synthesis of novel diterpenoid derivatives containing thiol or disulfide functionalities. This would involve the chemical modification of known diterpenoid skeletons.

-

Screening of Natural Sources: Investigating extracts from plants, fungi, and marine organisms known to produce sulfur-containing secondary metabolites for the presence of C20H30S2 isomers.

The logical workflow for such an investigation is outlined below.

Caption: Hypothetical workflow for the discovery and characterization of a C20H30S2 compound.

Hypothetical Characterization Protocols

Should a compound with the molecular formula C20H30S2 be synthesized or isolated, a standard battery of analytical techniques would be employed for its characterization.

Table 1: Hypothetical Spectroscopic Data for a C20H30S2 Compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR (Proton NMR) | Chemical shifts (δ) and coupling constants (J) would reveal the proton environment, including the number of different types of protons and their connectivity. Signals adjacent to sulfur atoms would be of particular interest. |

| ¹³C NMR (Carbon NMR) | The number of signals would indicate the number of unique carbon atoms. Chemical shifts would provide information about the electronic environment of each carbon, with carbons bonded to sulfur appearing in a characteristic range. |

| Mass Spectrometry (MS) | The high-resolution mass spectrum would confirm the molecular formula C20H30S2 by providing a highly accurate mass measurement. Fragmentation patterns could offer clues about the structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would indicate the presence of specific functional groups. For example, S-H stretching vibrations for thiols would appear around 2550-2600 cm⁻¹. C-S stretching vibrations would be observed in the fingerprint region. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the data to elucidate the chemical structure.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode, ensuring high mass accuracy.

-

Compare the measured mass to the calculated exact mass for C20H30S2.

Potential Signaling Pathways and Biological Relevance

Given that many diterpenoids exhibit biological activity, a novel C20H30S2 compound would be a prime candidate for biological screening. Sulfur-containing compounds are known to interact with various biological targets, including enzymes and signaling proteins, often through redox-mediated mechanisms.

Should a C20H30S2 compound demonstrate, for example, anti-inflammatory activity, a potential mechanism to investigate would be its effect on the NF-κB signaling pathway.

Caption: Potential inhibitory effect of a C20H30S2 compound on the NF-κB signaling pathway.

Conclusion

The molecular formula C20H30S2 represents an unexplored area of chemical space. While no specific compound has been characterized to date, the potential for the existence of novel structures, particularly within the realm of sulfur-containing diterpenoids, is significant. The path forward requires a synergistic approach of targeted synthesis and natural product discovery, followed by rigorous spectroscopic characterization and biological evaluation. The elucidation of such a molecule and its properties would undoubtedly contribute to the fields of organic chemistry, natural product chemistry, and drug discovery.

Solubility Profile of 3,4'-Dihexyl-2,2'-bithiophene in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4'-Dihexyl-2,2'-bithiophene (DHBT) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available qualitative data and presents a detailed experimental protocol for quantitative solubility determination.

Introduction to this compound

This compound is a substituted oligothiophene that has garnered significant interest in the field of organic electronics. Its molecular structure, featuring a bithiophene core with two hexyl chains, imparts favorable electronic properties and processability. The alkyl side chains are crucial in determining the material's solubility, which is a critical parameter for its application in solution-processed organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. An understanding of its solubility is paramount for optimizing device fabrication and performance.

Qualitative Solubility Summary

Based on available literature and chemical supplier information, this compound is generally characterized as being soluble in a range of common organic solvents. The presence of the nonpolar hexyl groups enhances its solubility in nonpolar and moderately polar organic media. While specific quantitative data is not widely published, the compound is reportedly soluble in solvents such as ethanol, ether, and dichloromethane. The observation of a maximum absorption wavelength (λmax) at 297 nm in chloroform (CHCl3) further confirms its solubility in this chlorinated solvent.

The general principle of "like dissolves like" suggests that DHBT will exhibit good solubility in solvents with similar polarity. Therefore, it is anticipated to be soluble in other common organic solvents such as toluene, tetrahydrofuran (THF), and chlorobenzene, which are frequently used in the fabrication of organic electronic devices. Conversely, it is expected to have poor solubility in highly polar solvents like water.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | Data not available | Soluble |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available | Expected to be soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | Data not available | Data not available | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available | Soluble |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | Soluble |

| Ether (Diethyl) | (C₂H₅)₂O | 2.8 | 25 | Data not available | Data not available | Soluble |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available | Expected to be soluble |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed methodology for determining the solubility of this compound is provided. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with undissolved solid remaining.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Record the exact volume of the aliquot.

-

Dilute the filtered solution with the same solvent to a concentration suitable for analytical measurement.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is a common method, provided a calibration curve is first established.

-

To create a calibration curve, prepare a series of standard solutions of known concentrations of the compound in the same solvent and measure their absorbance at the λmax.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

4.3. Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualizations

To further elucidate the experimental and logical framework, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between molecular structure, solubility, and applications of DHBT.

electronic and optical properties of dihexyl-bithiophene derivatives

An In-depth Technical Guide to the Electronic and Optical Properties of Dihexyl-bithiophene Derivatives

Introduction

Dihexyl-bithiophene derivatives are a class of organic semiconductor materials that have garnered significant attention in the fields of organic electronics and materials science.[1] These molecules consist of a core of two linked thiophene rings (a bithiophene unit) functionalized with two hexyl (C6H13) alkyl chains. The bithiophene core provides a robust π-conjugated system essential for charge transport, while the hexyl side chains enhance solubility in common organic solvents.[2][3] This improved solubility is critical for cost-effective, solution-based processing techniques like spin-coating and inkjet printing, which are used to fabricate large-area electronic devices.[3][4]

The versatility of dihexyl-bithiophene derivatives allows for their application in a range of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): Where they serve as the active semiconductor layer for charge transport.[2]

-

Organic Photovoltaics (OPVs): Used as electron-donor materials in the active layer to absorb light and generate charge carriers.[1][2]

-

Organic Light-Emitting Diodes (OLEDs): Employed as components in the emissive layer.[1][3]

-

Sensors: Utilized in chemical sensors due to their electronic sensitivity to environmental changes.[1]

The electronic and optical properties of these derivatives can be precisely tuned by modifying the substitution pattern of the hexyl groups (e.g., at the 3,3', 4,4', or 3,4' positions) and by introducing other functional groups.[2][3][5][6] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and insights into their structure-property relationships.

Electronic Properties

The electronic properties of dihexyl-bithiophene derivatives, particularly the energy levels of their frontier molecular orbitals and charge carrier mobility, dictate their performance in electronic devices.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO level relates to the ionization potential and influences the material's ability to donate electrons (p-type behavior), while the LUMO level relates to the electron affinity and affects the ability to accept electrons (n-type behavior). The energy difference between the HOMO and LUMO levels defines the electronic band gap (Eg), which determines the energy of light the material can absorb and emit.[7] These energy levels can be determined experimentally using cyclic voltammetry or estimated through computational methods like Density Functional Theory (DFT).[7][8][9] For instance, a novel bithiopheneimide (BTI) homopolymer was found to have HOMO/LUMO energy levels of -6.18/-3.10 eV.[10]

Charge Carrier Mobility

Charge carrier mobility (µ) is a measure of how quickly charge (electrons or holes) can move through the material under the influence of an electric field. High mobility is essential for efficient device operation, particularly in OFETs. The molecular packing and film microstructure, which are heavily influenced by the alkyl side chains, play a significant role in determining mobility.[11] For example, thin-film transistors made from certain 2-hexylthieno[3,2-b]thiophene-containing molecules have exhibited carrier mobilities as high as 0.10-0.15 cm²/V·s.[11]

Data Summary: Electronic Properties

The following table summarizes key electronic properties reported for various dihexyl-bithiophene derivatives and related structures.

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Hole Mobility (µ) (cm²/Vs) | Citation(s) |

| Bithiophene (Reference) | - | - | 4.0 | - | [12] |

| Bithiopheneimide Homopolymer | -6.18 | -3.10 | 3.08 | - | [10] |

| α,ω-hexyl-distyryl-bithiophene (DH-DS2T) | - | - | - | 1.5×10⁻³ - 8.7×10⁻³ | [13] |

| Dimethyl anthradithiophene | - | - | - | 0.1 | [11] |

| Diperfluorophenyl anthradithiophene | - | - | - | 0.05 | [11] |

Optical Properties

The interaction of dihexyl-bithiophene derivatives with light is fundamental to their use in optoelectronic applications like OPVs and OLEDs.

Absorption and Emission

Dihexyl-bithiophene derivatives typically exhibit strong absorption in the UV-visible range due to π-π* electronic transitions within the conjugated backbone. The position of the maximum absorption wavelength (λmax) is sensitive to the conjugation length and molecular planarity.[14][15] Following light absorption, the excited molecule can relax by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted relative to the absorption spectrum, and this difference is called the Stokes shift. Symmetrically disubstituted bithiophene derivatives of oxadiazole, thiadiazole, and triazole are known to be efficiently photoluminescent.[16]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[17] It quantifies the efficiency of the fluorescence process. A high quantum yield is desirable for applications in OLEDs and fluorescent probes. For example, a bithiophene-dipicolinato ligand in water was reported to have a quantum yield of 28%, which increased to 57% upon coordination to a Gadolinium(III) ion, likely due to increased planarization of the ligand.[18]

Data Summary: Optical Properties

The table below presents key optical properties for various dihexyl-bithiophene derivatives.

| Compound/Derivative Class | Solvent/State | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (ΦF) | Citation(s) |

| Quadrupolar Bithiophenes | - | 410 - 450 | - | - | [14] |

| Bithiophene-dipicolinato Ligand | Water | - | 464 | 0.28 | [18] |

| Gd(bithiophene-dipicolinato)₃³⁻ | Water | - | - | 0.57 | [18] |

| Bithiophene-disubstituted 1,2,4-triazole | Dichloromethane | ~400 | ~450 | 0.59 | [16] |

Structure-Property Relationships

The arrangement of the hexyl chains and the connectivity of the thiophene rings directly influence the material's properties. This relationship is crucial for designing new materials with tailored functionalities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,3'-Dihexyl-2,2'-bithiophene | C20H30S2 | CID 11484438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lumorachemicals.com [lumorachemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. edinst.com [edinst.com]

- 18. par.nsf.gov [par.nsf.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Bithiophenes

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Substituted bithiophenes represent a cornerstone of modern organic chemistry, with their rigid, electron-rich scaffold finding critical applications in materials science and medicinal chemistry. From their conceptual infancy rooted in the discovery of thiophene in the late 19th century to their current prominence as key building blocks in pharmaceuticals and organic electronics, the journey of substituted bithiophenes is one of remarkable synthetic innovation. This technical guide provides a comprehensive historical overview of their discovery, a detailed examination of the evolution of their synthesis, and a practical guide to the key experimental protocols that have enabled their widespread use. Quantitative data for various synthetic methods are presented in comparative tables, and key experimental workflows and biological pathways are visualized to provide a thorough resource for researchers in the field.

A Historical Perspective: From a Benzene Impurity to a Versatile Building Block

Early explorations into thiophene chemistry laid the groundwork for the synthesis of more complex structures. The oxidation of 2-lithiothiophene was found to produce 2,2'-bithiophene, an analogue of biphenyl, opening the door to the study of coupled thiophene rings.[3] The first isolation of a terthiophene was reported in 1942 as a byproduct in the synthesis of bithiophene via an Ullmann coupling of 2-iodothiophene with copper.[4]

The mid-20th century saw the development of classical methods for thiophene ring formation, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, which could be adapted to create substituted thiophenes.[5] However, the true explosion in the diversity and accessibility of substituted bithiophenes came with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These powerful methods, including the Kumada, Negishi, Stille, and Suzuki-Miyaura couplings, revolutionized the ability to form carbon-carbon bonds between thiophene rings with high efficiency and functional group tolerance, paving the way for the development of a vast array of complex substituted bithiophenes for various applications.[5]

Key Synthetic Methodologies

The synthesis of substituted bithiophenes can be broadly categorized into two approaches: the construction of the thiophene ring itself (ring-closure methods) and the coupling of pre-existing thiophene rings (cross-coupling methods).

Classical Ring-Closure and Coupling Methods

Initially reported in 1884 for the synthesis of furans, the Paal-Knorr synthesis was later adapted for thiophenes.[5] This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

General Reaction Scheme:

Detailed Experimental Protocol (Adapted from literature):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 1,4-dicarbonyl compound (1.0 eq) is suspended in a dry, inert solvent such as toluene or xylene.

-

Addition of Sulfurizing Agent: Phosphorus pentasulfide (0.5 eq) or Lawesson's reagent (0.5 eq) is added portion-wise to the stirred suspension. The reaction is often exothermic.

-

Reaction Conditions: The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble inorganic byproducts. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, can be used for the synthesis of symmetrical bithiophenes from halothiophenes.[6][7] While effective, this method often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[7]

General Reaction Scheme:

Detailed Experimental Protocol (Adapted from literature):

-

Reactant Preparation: A mixture of the halothiophene (1.0 eq) and activated copper powder (2.0 eq) is placed in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene in a sealed tube or a flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring for several hours to days.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the copper and copper salts. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed extensively with water and brine to remove the high-boiling point solvent.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated. The crude product is purified by column chromatography or recrystallization.

Modern Transition Metal-Catalyzed Cross-Coupling Reactions

The development of palladium- and nickel-catalyzed cross-coupling reactions has provided highly efficient and versatile methods for the synthesis of both symmetrical and unsymmetrical substituted bithiophenes under milder conditions than classical methods.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[8] It is one of the most widely used methods due to the stability and low toxicity of the organoboron reagents.

Detailed Experimental Protocol (Adapted from literature): [8]

-

Reaction Setup: To a degassed mixture of a thienyl halide (1.0 eq), a thienylboronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) is added under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organohalide, catalyzed by a palladium complex.[8] Its main advantages are the tolerance of a wide range of functional groups and the stability of the organostannane reagents, though the toxicity of tin compounds is a significant drawback.

Detailed Experimental Protocol (Adapted from literature): [8]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, a thienyl halide (1.0 eq), an organostannylthiophene (1.0-1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) are dissolved in a dry, degassed solvent such as toluene, THF, or DMF. In some cases, a ligand such as PPh₃ or AsPh₃ and/or a copper(I) co-catalyst may be added.

-

Reaction Conditions: The reaction mixture is heated to 80-120 °C for several hours.

-

Work-up: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is redissolved in an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst.[4] This reaction is highly effective but the strong basicity and nucleophilicity of the Grignard reagent can limit its functional group compatibility.

Detailed Experimental Protocol (Adapted from literature):

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in dry THF or diethyl ether. A solution of the corresponding organohalide in the same solvent is added dropwise to initiate the formation of the Grignard reagent.

-

Coupling Reaction: To a solution of the thienyl halide (1.0 eq) and the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄, 1-5 mol%) in a dry solvent, the prepared Grignard reagent (1.0-1.2 eq) is added slowly at a controlled temperature (often 0 °C to room temperature).

-

Reaction Conditions: The reaction is stirred at room temperature or heated to reflux until completion.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by chromatography.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[9] Organozinc reagents are more reactive than organoboranes and organostannanes, often leading to faster reactions, but they are also more sensitive to air and moisture.

Detailed Experimental Protocol (Adapted from literature): [9]

-

Organozinc Reagent Preparation: The organozinc reagent can be prepared in situ by the reaction of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

-

Coupling Reaction: To a solution of the thienyl halide (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂, 1-5 mol%) in a dry, inert solvent (e.g., THF), the freshly prepared organozinc reagent (1.1-1.5 eq) is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular substituted bithiophene depends on several factors, including the desired substitution pattern, the availability and stability of starting materials, functional group tolerance, and scalability. The following table provides a comparative summary of the key cross-coupling reactions.

| Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages | Typical Yields |

| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Pd(0) or Pd(II) | Stable, non-toxic reagents; wide functional group tolerance; commercially available reagents. | Boronic acids can undergo protodeboronation; requires a base. | 60-95%[8] |

| Stille | R-Sn(Alkyl)₃ | Pd(0) | Air and moisture stable reagents; excellent functional group tolerance. | Toxicity of tin compounds; difficulty in removing tin byproducts. | 70-97%[8] |

| Kumada | R-MgX | Ni(II) or Pd(II) | High reactivity of Grignard reagents; readily available starting materials. | Low functional group tolerance (sensitive to acidic protons); moisture sensitive. | 50-90%[4] |

| Negishi | R-ZnX | Ni(II) or Pd(II) | High reactivity; good functional group tolerance. | Air and moisture sensitive organozinc reagents; often require in situ preparation. | 65-85%[9] |

Applications in Drug Discovery: A Case Study of a Bithiophene-Based Kinase Inhibitor

Substituted bithiophenes are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their versatile substitution patterns that allow for the fine-tuning of pharmacological properties.[1] A notable example is the development of bithiophene-based kinase inhibitors for cancer therapy.

One such compound, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has been identified as a potent antitumor agent.[1] Its mechanism of action involves the inhibition of WEE1 kinase and the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Conclusion

The journey of substituted bithiophenes from an accidental discovery to a class of highly versatile and valuable molecules is a testament to the progress of organic synthesis. The development of powerful synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has been instrumental in unlocking the potential of this heterocyclic scaffold. For researchers, scientists, and drug development professionals, a deep understanding of the history and synthetic strategies for accessing substituted bithiophenes is crucial for the design and creation of novel materials and therapeutics. This guide provides a foundational resource to aid in these endeavors, highlighting the rich history and the practical aspects of working with this privileged class of compounds.

References

- 1. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stetter Reaction [organic-chemistry.org]

- 3. api.mountainscholar.org [api.mountainscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Charge Transport Mechanisms in 3,4'-Dihexyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental charge transport mechanisms in the organic semiconductor 3,4'-Dihexyl-2,2'-bithiophene (DHBT). While direct experimental data on the charge transport properties of DHBT is not extensively available in peer-reviewed literature, this document synthesizes information from closely related dihexyl-substituted thiophene derivatives to project the expected characteristics and experimental methodologies. DHBT is a promising material for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells, owing to its advantageous solubility in common organic solvents, inherent stability, and anticipated efficient charge transport capabilities.[1][2] This guide outlines the theoretical underpinnings of charge transport in such materials, presents detailed, generalized experimental protocols for device fabrication and characterization, and provides illustrative quantitative data based on analogous compounds.

Introduction to this compound

This compound is a small molecule organic semiconductor featuring a bithiophene core functionalized with two hexyl chains.[1] The thiophene rings form the conjugated backbone responsible for charge delocalization and transport, while the hexyl side chains enhance solubility, enabling solution-based processing for thin-film deposition.[1] This combination of properties makes DHBT a candidate for applications in flexible and large-area electronics. The charge transport in such materials is predominantly p-type (hole transport) and is highly dependent on the molecular packing and morphology of the thin film.

Core Concepts in Charge Transport of Organic Semiconductors

The transport of charge carriers (holes or electrons) in polycrystalline organic semiconductors like DHBT is generally understood to occur via a hopping mechanism between localized states. Unlike in crystalline inorganic semiconductors where charge transport is described by band theory, in organic materials, the relatively weak van der Waals interactions between molecules lead to a lower degree of orbital overlap.

Several factors critically influence the charge carrier mobility:

-

Molecular Packing and Crystalline Order: The arrangement of molecules in the solid state dictates the electronic coupling between adjacent molecules. Well-ordered, crystalline domains with significant π-π stacking facilitate efficient charge hopping.

-

Film Morphology: The presence of grain boundaries, amorphous regions, and other defects in the thin film can act as traps for charge carriers, impeding their movement and reducing the overall mobility.

-

Purity of the Material: Impurities can introduce additional trap states, detrimentally affecting device performance.

-

Dielectric Interface: The interface between the organic semiconductor and the gate dielectric in an OFET is crucial. A smooth, defect-free interface with low surface energy promotes better molecular ordering of the semiconductor film.

Quantitative Charge Transport Data (Illustrative)

| Parameter | Symbol | Value | Deposition Method | Reference |

| Hole Mobility (Saturation Regime) | µsat | 4.3 x 10-4 cm2/Vs | Vapor Deposited | [3] |

| Hole Mobility (Saturation Regime) | µsat | 1.5 x 10-4 cm2/Vs | Drop-cast (CH2Cl2) | [3] |

| Threshold Voltage | Vth | 21 V | Vapor Deposited | [3] |

| Threshold Voltage | Vth | 48 V | Drop-cast (CH2Cl2) | [3] |

| ON/OFF Current Ratio | Ion/Ioff | 1 x 104 | Vapor Deposited | [3] |

| ON/OFF Current Ratio | Ion/Ioff | 4.9 x 102 | Drop-cast (CH2Cl2) | [3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the fabrication and characterization of solution-processed organic field-effect transistors using a material like DHBT.

OFET Fabrication (Bottom-Gate, Top-Contact Architecture)

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for characterizing new organic semiconductors.

Materials:

-

Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (e.g., 300 nm)

-

This compound (DHBT)

-

Anhydrous organic solvent (e.g., chloroform, chlorobenzene, or toluene)

-

Hexamethyldisilazane (HMDS)

-

Gold (Au) for source and drain electrodes

-

Photoresist and developer (for photolithography, if used)

-

Cleaning solvents: Acetone, Isopropanol (IPA), Deionized (DI) water

Equipment:

-

Spin coater

-

Hot plate

-

Glovebox with a nitrogen or argon atmosphere

-

Thermal evaporator

-

Probe station with micromanipulators

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO2 wafer to the desired substrate size.

-

Sonically clean the substrates sequentially in DI water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any remaining organic residues and to hydroxylate the surface. Rinse thoroughly with DI water and dry with nitrogen.

-

-

Dielectric Surface Treatment:

-

To improve the hydrophobicity of the SiO2 surface and promote better ordering of the organic semiconductor, treat the surface with a self-assembled monolayer (SAM) of HMDS.

-

This can be done by vapor deposition in a vacuum oven or by spin-coating a solution of HMDS in an appropriate solvent.

-

-

Semiconductor Film Deposition:

-

Prepare a solution of DHBT in a suitable anhydrous organic solvent (e.g., 5-10 mg/mL in chloroform).

-

Inside a glovebox, deposit the DHBT solution onto the treated Si/SiO2 substrate using spin-coating. The spin speed and time will determine the film thickness and should be optimized.

-

Anneal the film on a hotplate at a temperature below the material's melting point (e.g., 80-120 °C) for a specified time (e.g., 30 minutes) to improve crystallinity and remove residual solvent.

-

-

Source and Drain Electrode Deposition:

-

Define the source and drain electrodes on top of the semiconductor film using a shadow mask.

-

Transfer the substrate to a thermal evaporator.

-

Deposit a thin layer of an adhesion metal (e.g., 5 nm of chromium or titanium) followed by a thicker layer of gold (e.g., 50 nm).

-

OFET Characterization

Procedure:

-

Place the fabricated OFET device on the stage of a probe station.

-

Carefully land the micromanipulator probes on the source, drain, and gate (the doped silicon substrate) contact pads.

-

Connect the probes to a semiconductor parameter analyzer.

-

Output Characteristics:

-

Measure the drain current (IDS) as a function of the drain-source voltage (VDS) for various constant gate-source voltages (VGS).

-

-

Transfer Characteristics:

-

Measure the drain current (IDS) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (in the saturation regime).

-

Data Analysis:

From the transfer characteristics in the saturation regime, the field-effect mobility (µ) and the threshold voltage (Vth) can be extracted using the following equation:

IDS = (W / 2L) * Ci * µ * (VGS - Vth)2

Where:

-

W is the channel width

-

L is the channel length

-

Ci is the capacitance per unit area of the gate dielectric

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Caption: Conceptual diagram of charge hopping in a polycrystalline film.

Conclusion

This compound holds promise as a solution-processable organic semiconductor for various electronic applications. While a detailed quantitative analysis of its charge transport properties is yet to be reported in the literature, this guide provides a foundational understanding based on the behavior of analogous dihexyl-substituted thiophene compounds. The provided experimental protocols offer a robust starting point for the fabrication and characterization of DHBT-based organic field-effect transistors. Further research is necessary to elucidate the specific structure-property relationships of DHBT and to optimize its performance in electronic devices. The continued exploration of such novel materials is vital for the advancement of organic electronics and its potential applications in fields including flexible displays, sensors, and wearable technology.

References

Theoretical Modeling of 3,4'-Dihexyl-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 3,4'-Dihexyl-2,2'-bithiophene (DHBT), a promising organic semiconductor material. This document outlines the core computational methodologies, expected quantitative data, and logical workflows for the in-silico investigation of DHBT's structural, electronic, and optical properties. The content is designed to be a practical resource for researchers in materials science, chemistry, and drug development who are exploring the potential of thiophene-based compounds.

Introduction to this compound

This compound is a derivative of 2,2'-bithiophene, featuring hexyl chains at the 3 and 4' positions of the two thiophene rings. This substitution pattern is designed to enhance solubility and processability, which are crucial for applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The hexyl groups also influence the molecular packing in the solid state, which in turn affects the material's charge transport characteristics. Theoretical modeling provides a powerful tool to understand these structure-property relationships at the molecular level, enabling the rational design of new materials with improved performance.

Core Theoretical Concepts and Methodologies

The theoretical investigation of this compound typically involves a multi-step computational approach, starting from the optimization of the molecular geometry to the calculation of its electronic and optical properties. The primary methods employed are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Ground-State Geometry Optimization

The first step in modeling DHBT is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. DFT is the most common method for this purpose.

A key structural parameter in bithiophene derivatives is the dihedral angle between the two thiophene rings. This angle is a result of the balance between the steric hindrance of the substituents and the energetic preference for a planar, conjugated backbone. For 3,4'-disubstituted bithiophenes, a non-planar conformation is generally expected in the ground state.

Electronic Structure Analysis

Once the optimized geometry is obtained, the electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO energy is related to the electron affinity and reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and its chemical reactivity.

Optical Properties and Excited States

The absorption and emission properties of DHBT are investigated using TD-DFT, which is an extension of DFT for describing electronic excited states. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands.

Molecular Dynamics Simulations

To understand the behavior of DHBT in a more realistic environment, such as in solution or in a thin film, Molecular Dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and the overall morphology of a material.

Quantitative Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from theoretical modeling of this compound. The values presented here are illustrative and based on typical results for similar alkyl-substituted bithiophenes.

Table 1: Optimized Geometrical Parameters

| Parameter | Value |

| C-C (inter-ring) bond length | ~ 1.46 Å |

| C=C (thiophene ring) bond length | ~ 1.38 Å |

| C-S (thiophene ring) bond length | ~ 1.74 Å |

| Thiophene ring dihedral angle | ~ 30-40° |

Table 2: Calculated Electronic Properties

| Property | Energy (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

Table 3: Predicted Optical Properties (TD-DFT)

| Parameter | Value |

| First Excitation Energy (S1) | ~ 3.5 - 4.0 eV |

| Wavelength of Max. Absorption (λmax) | ~ 310 - 350 nm |

| Oscillator Strength (f) for S1 | > 0.5 |

Experimental Protocols: A Computational Approach

This section details a generalized computational protocol for the theoretical modeling of this compound.

Software

-

Quantum Chemistry Package: Gaussian, ORCA, Q-Chem, or similar.

-

Molecular Dynamics Package: GROMACS, NAMD, AMBER, or similar.

-

Visualization Software: GaussView, Avogadro, VMD, or similar.

Ground-State Calculations (DFT)

-

Initial Structure: Build the 3D structure of this compound using a molecular editor.

-

Functional and Basis Set Selection: Choose an appropriate level of theory. A common choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set. For more accurate electronic properties, range-separated functionals like CAM-B3LYP or ωB97X-D may be used.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Excited-State Calculations (TD-DFT)

-

Input Geometry: Use the optimized ground-state geometry from the previous step.

-

TD-DFT Calculation: Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a desired number of excited states (e.g., the first 10 singlet states).

-

Spectral Analysis: Analyze the output to identify the nature of the electronic transitions (e.g., HOMO to LUMO).

Molecular Dynamics (MD) Simulation

-

Force Field Parameterization: Assign a suitable force field to the molecule. For organic molecules, general force fields like GAFF (General Amber Force Field) are often used.

-

System Setup: Place the molecule(s) in a simulation box and add solvent molecules if simulating in solution.

-

Equilibration: Run a series of simulations (energy minimization, NVT, and NPT ensembles) to equilibrate the system at the desired temperature and pressure.

-

Production Run: Perform a long production run to collect trajectory data for analysis.

Visualizations

The following diagrams illustrate key conceptual workflows in the theoretical modeling of this compound.

Caption: Molecular structure of this compound.

Caption: A typical computational workflow for modeling DHBT.

Conclusion

Theoretical modeling offers invaluable insights into the structure and properties of this compound at the molecular level. By employing a combination of DFT, TD-DFT, and MD simulations, researchers can predict the geometric, electronic, and optical characteristics of this material, thereby guiding the design and synthesis of new and improved organic semiconductors for a wide range of applications. This guide provides a foundational framework for initiating such computational investigations.

References

safety and handling guidelines for 3,4'-Dihexyl-2,2'-bithiophene

An In-depth Technical Guide to the Safety and Handling of 3,4'-Dihexyl-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive (CAS No. 135926-93-1). It is intended for use by professionals in research and development environments who are familiar with standard laboratory safety procedures.

Chemical and Physical Properties

This compound is an organic semiconductor material utilized in various electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells, due to its high electron mobility and stability.[1] Its solubility in organic solvents makes it suitable for solution-processing methods in the fabrication of electronic devices.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀S₂ | [1][2][3][4] |

| Molecular Weight | 334.58 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow crystalline powder or clear liquid | [2][5] |

| Boiling Point | 165°C at 0.02 mmHg | [1][2][3][6] |

| Flash Point | 160.6°C | [1][3] |

| Density | 1.009 g/cm³ (Predicted) | [1][2][3] |

| Refractive Index | 1.5510 - 1.5550 | [1][2][3] |

| Storage Temperature | 0-10°C (Sealed in dry, 2-8°C recommended) | [1][2][3][7] |

| Solubility | Soluble in various organic solvents (e.g., ethanol, ether, dichloromethane) | [5] |

Hazard Identification and Toxicology

According to some safety data sheets, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as an organic compound, it is prudent to handle it with care, as it may be toxic to humans.[5] The toxicological properties have not been fully investigated.[8]

-

Acute Effects: Potential for irritation upon direct contact with skin, eyes, and the respiratory tract.[5] Inhalation of vapors may cause drowsiness and dizziness.[9]

-

Chronic Effects: No ingredients are listed as probable, possible, or confirmed human carcinogens by IARC or ACGIH. However, prolonged exposure to similar organic sulfides may pose health risks.[5]

Handling and Storage

3.1 Handling

-

Handle in a well-ventilated place, preferably under a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][9]

-

Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe vapors or mists.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Wash hands thoroughly after handling.

3.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

-

Recommended storage temperature is between 0°C and 10°C.[1][3] Some suppliers specify 2-8°C.[2][7]

-

Keep away from ignition sources, heat, strong oxidizing agents, and strong acids.[5][9]

-

Store apart from foodstuff containers.[3]

Experimental Protocols

4.1 Standard Operating Procedure for Handling

-

Preparation: Before handling, ensure the work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment (PPE): Don a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Weighing and Transfer: If solid, weigh the compound in a fume hood to avoid inhalation of any dust. If liquid, transfer using appropriate pipettes or syringes.

-

Dissolution: When dissolving, add the compound slowly to the solvent in a closed or covered container to minimize vapor release.

-

Post-Handling: After use, ensure the container is tightly sealed. Clean the work area thoroughly.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[8]

4.2 Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[8][10]

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention.[10]

4.3 Spill Response Protocol

In the event of a spill, follow the logical workflow outlined in the diagram below. The primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

Caption: Workflow for handling a chemical spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[8]

-

Unsuitable Extinguishing Media: No limitations are given for this substance.

-

Specific Hazards: May produce hazardous combustion products such as carbon monoxide, carbon dioxide, and sulfur oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.

Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. Cas 135926-93-1,this compound | lookchem [lookchem.com]

- 2. This compound | 135926-93-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C20H30S2 | CID 11348225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 135926-93-1 this compound AKSci X5684 [aksci.com]

- 7. 135926-93-1|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. downloads.ossila.com [downloads.ossila.com]

Methodological & Application

Application Notes and Protocols for 3,4'-Dihexyl-2,2'-bithiophene in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Overview of 3,4'-Dihexyl-2,2'-bithiophene for OFETs

This compound is a p-type organic semiconductor. The bithiophene backbone provides the necessary π-conjugated system for charge transport, while the two hexyl chains improve its processability from solution. This allows for the fabrication of thin films for electronic devices using techniques such as spin coating, drop-casting, or printing, which are advantageous for large-area and flexible applications.

Expected Performance of DHBT-based OFETs

Based on the performance of structurally similar dihexyl-substituted oligothiophenes, the following table summarizes the expected range of electrical characteristics for OFETs utilizing DHBT as the active layer. These values are highly dependent on the fabrication parameters, device architecture, and processing conditions.

| Parameter | Representative Value | Unit | Notes |

| Hole Mobility (µ) | 0.01 - 0.5 | cm²/Vs | Highly dependent on film crystallinity and morphology. |

| On/Off Current Ratio | 10⁵ - 10⁷ | - | Indicates the switching efficiency of the transistor. |

| Threshold Voltage (Vth) | -10 to -30 | V | The gate voltage required to turn the transistor on. |

Experimental Protocols

The following protocols outline the fabrication and characterization of solution-processed DHBT-based OFETs in a bottom-gate, top-contact (BGTC) architecture.

Substrate Preparation

-

Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.

-

Clean the substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates under a stream of dry nitrogen.

-